4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide
Overview
Description
4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide is a heterocyclic aromatic organic compound characterized by its thieno[2,3-d]pyrimidine core structure with a hydroxyl group at the 4-position and a carboxamide group at the 5-position. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives to construct the thiophene ring[{{{CITATION{{{2{Efficient method for the synthesis of novel substituted thieno2,3-d .... Another approach uses 2-nitrothiophenes as starting materials, which are reduced with phosphorus trichloride to form esters of the target acids[{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of different functional groups leading to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural similarity to naturally occurring compounds makes it a valuable tool in drug discovery and development.
Medicine: Potential medicinal applications include its use as an anti-inflammatory agent, given its structural resemblance to known anti-inflammatory drugs. Research is ongoing to explore its efficacy in treating various inflammatory conditions.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the core structure but differ in the substituents attached to the ring.
Pyrimidine derivatives: Similar to thieno[2,3-d]pyrimidines but without the thiophene ring.
Carboxamide derivatives: Compounds containing the carboxamide group but with different heterocyclic structures.
Uniqueness: 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide stands out due to its specific combination of hydroxyl and carboxamide groups on the thieno[2,3-d]pyrimidine core, which imparts unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-5(11)3-1-13-7-4(3)6(12)9-2-10-7/h1-2H,(H2,8,11)(H,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLVQSIEROTNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208004 | |
Record name | 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801143-25-8 | |
Record name | 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1801143-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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